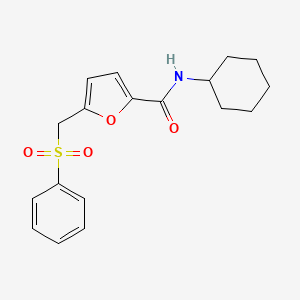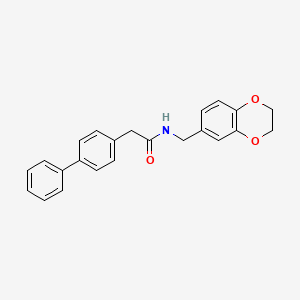
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening compounds for their ability to promote neurogenesis.
作用機序
The exact mechanism of action of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is not fully understood, but it is thought to act through several different pathways. One of the main pathways is through the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a key molecule in cellular metabolism and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the production of NAD+ and improve mitochondrial function, which can help protect against oxidative stress and cell death. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is its ability to promote neurogenesis and protect against neuronal cell death, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which means that it may need to be administered frequently to maintain its neuroprotective effects.
将来の方向性
There are several potential future directions for research on 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one. One area of interest is in the development of more potent and selective analogs of this compound, which could have improved pharmacological properties. Another area of interest is in the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, there is also interest in studying the long-term effects of this compound in animal models and in clinical trials, to determine its safety and efficacy as a potential therapeutic agent for neurodegenerative diseases.
合成法
The synthesis of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one involves several steps, including the reaction of 2-benzylphthalazin-1-one with azepane-1-carbonyl chloride, followed by purification and characterization. The yield of the final product is typically around 50%.
科学的研究の応用
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has been extensively studied in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to promote neurogenesis, protect against neuronal cell death, and improve cognitive function. This compound has also been studied in models of traumatic brain injury and stroke, where it has been shown to reduce brain damage and improve functional outcomes.
特性
IUPAC Name |
4-(azepane-1-carbonyl)-2-benzylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-19-13-7-6-12-18(19)20(22(27)24-14-8-1-2-9-15-24)23-25(21)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJVIDJZMAQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
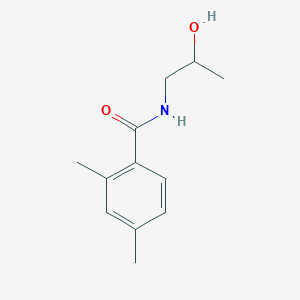
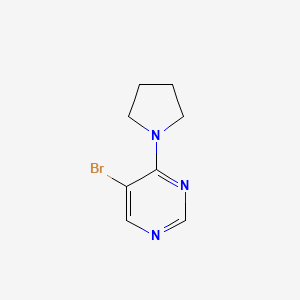

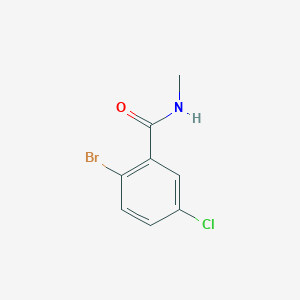

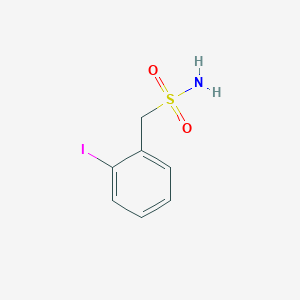
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
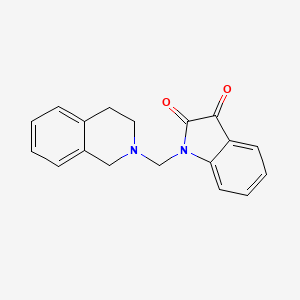
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
